molecular formula C2Br2F2 B1423197 1,2-Dibromo-1,2-difluoroethene CAS No. 359-21-7

1,2-Dibromo-1,2-difluoroethene

Cat. No.: B1423197
CAS No.: 359-21-7
M. Wt: 221.83 g/mol
InChI Key: HATFLOWGZBUEIE-UHFFFAOYSA-N
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Description

1,2-Dibromo-1,2-difluoroethene is an organohalogen compound with the molecular formula C2H2Br2F2 It is a colorless liquid at room temperature and is known for its high density and refractive index

Scientific Research Applications

1,2-Dibromo-1,2-difluoroethene has several applications in scientific research:

Safety and Hazards

1,2-Dibromo-1,2-difluoroethene is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Preparation Methods

1,2-Dibromo-1,2-difluoroethene can be synthesized through the addition of bromine to 1,2-difluoroethylene. The reaction typically proceeds under controlled conditions to ensure the desired product is obtained. Industrial production methods involve the use of high-purity reagents and precise reaction conditions to achieve a high yield and purity of the final product .

Chemical Reactions Analysis

1,2-Dibromo-1,2-difluoroethene undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2-dibromo-1,2-difluoroethene in chemical reactions is largely dependent on the specific reaction conditions and the nature of the reacting partners. In nucleophilic substitution reactions, the compound likely undergoes an addition-elimination mechanism, where the nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromine atoms .

Comparison with Similar Compounds

1,2-Dibromo-1,2-difluoroethene can be compared with other similar compounds such as:

This compound stands out due to its unique combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1,2-dibromo-1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2F2/c3-1(5)2(4)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATFLOWGZBUEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694144
Record name 1,2-Dibromo-1,2-difluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-21-7
Record name 1,2-Dibromo-1,2-difluoroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dibromodifluoroethylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is significant about the use of 1,2-Dibromo-1,2-difluoroethene in synthesizing 1,2-difluorostilbenes?

A: The research demonstrates a novel approach to synthesizing both symmetrical and unsymmetrical 1,2-difluorostilbenes using this compound as a starting material. [] This is achieved through the Suzuki-Miyaura cross-coupling reaction, a versatile method for constructing carbon-carbon bonds. This approach offers a new route to access these valuable compounds, which could have implications for various fields requiring specifically functionalized stilbenes. []

Q2: What are the advantages of using the Suzuki-Miyaura reaction in this context?

A: The Suzuki-Miyaura cross-coupling reaction offers several advantages in this specific synthesis. [] Firstly, it exhibits high selectivity for the desired (E)-isomer of the 1,2-difluorostilbenes. [] This is crucial as the (E)-isomers often display distinct biological activities compared to their (Z)-counterparts. Secondly, the reaction tolerates a wide range of functional groups, allowing for the incorporation of diverse substituents on the stilbene scaffold. This is essential for exploring structure-activity relationships and potentially tailoring the properties of the synthesized compounds.

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